2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid

GABA transporter CNS pharmacology structure-activity relationship

Select this 4,4-dimethyl substituted pyrrolidinone-acetic acid for enhanced metabolic stability and mGAT1/mGAT4 selectivity profiling. Its gem-dimethyl group induces conformational restriction, distinct from unsubstituted analogs, while the free carboxylic acid handle enables rapid library synthesis. Ideal for CNS drug discovery programs requiring balanced polarity and preserved H-bonding capacity.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
CAS No. 2803829-25-4
Cat. No. B6605390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid
CAS2803829-25-4
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCC1(CC(NC1=O)CC(=O)O)C
InChIInChI=1S/C8H13NO3/c1-8(2)4-5(3-6(10)11)9-7(8)12/h5H,3-4H2,1-2H3,(H,9,12)(H,10,11)
InChIKeyKBESOVZCPGBTPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4,4-Dimethyl-5-oxopyrrolidin-2-yl)acetic acid CAS 2803829-25-4: Pyrrolidinone Acetic Acid Scaffold for GABA Transporter and CNS Research Applications


2-(4,4-Dimethyl-5-oxopyrrolidin-2-yl)acetic acid (CAS 2803829-25-4) is a chiral pyrrolidinone-acetic acid hybrid scaffold [1] characterized by a 5-oxopyrrolidine ring bearing a geminal dimethyl substitution at the 4-position and an acetic acid side chain at the 2-position. This core architecture appears in several research programs targeting CNS disorders, including GABA transporter modulation [2] and GAT1/GAT4-selective inhibition [3]. The 4,4-dimethyl substitution pattern is a key structural feature that distinguishes this compound from unsubstituted pyrrolidine-2-acetic acid analogs and is documented in SAR studies as a critical determinant of target selectivity and metabolic stability within the pyrrolidinone series.

Why Generic Substitution Fails: Substitution-Dependent Selectivity of Pyrrolidinone Acetic Acid Derivatives for GABA Transporter Subtypes


Pyrrolidine-2-yl-acetic acid derivatives exhibit profound substitution-dependent variation in GABA transporter subtype selectivity and potency. SAR studies demonstrate that the 2-position substituent (alkyl, hydroxy, or amino groups) directly modulates selectivity between mGAT1 and mGAT4 proteins [1], while the presence or absence of substituents at the C-4 position of the pyrrolidine ring alters inhibitory potency by up to 15-fold relative to unsubstituted analogs [2]. The 4,4-dimethyl substitution pattern present in CAS 2803829-25-4 introduces conformational constraint through Thorpe-Ingold gem-dialkyl effects [3], which is documented in broader pyrrolidinone SAR literature to enhance metabolic stability and influence receptor binding geometry . Therefore, unsubstituted or mono-substituted pyrrolidine-acetic acid analogs cannot be assumed to replicate the pharmacological profile or synthetic utility of the 4,4-dimethyl substituted variant without explicit experimental validation.

Quantitative Differentiation Evidence for 2-(4,4-Dimethyl-5-oxopyrrolidin-2-yl)acetic Acid versus Pyrrolidine-2-Acetic Acid Analogs


GABA Transporter Inhibitory Potency: Impact of C-4 Substitution on mGAT1 Affinity

In a series of pyrrolidine-2-yl-acetic acid derivatives evaluated as GABA uptake inhibitors, compounds bearing substituents at the C-4 position of the pyrrolidine ring exhibited significantly reduced inhibitory potency compared to their unsubstituted counterparts. The most potent C-4 substituted analog showed approximately 1/15th (6.7%) the affinity of tiagabine, a clinically established GABA uptake inhibitor [1]. This SAR finding establishes that the 4,4-dimethyl substitution present in CAS 2803829-25-4 introduces a substantial alteration in target engagement that unsubstituted pyrrolidine-2-acetic acids do not exhibit, making this scaffold valuable for applications requiring attenuated GABAergic activity or alternative selectivity profiles.

GABA transporter CNS pharmacology structure-activity relationship

Subtype Selectivity Modulation: 2-Position Substitution Directs mGAT1 vs mGAT4 Preference

SAR studies on 2-substituted pyrrolidine-2-yl-acetic acids demonstrate that the nature of the substituent at the 2-position directly controls selectivity between mGAT1 and mGAT4 GABA transporter subtypes. The 2-hydroxy derivative rac-(u)-13c exhibited high potency (pIC50 5.67) and selectivity for mGAT1, whereas the 2-hydroxy analog rac-(u)-13d with a distinct N-substituent showed high potency at mGAT4 with >15-fold selectivity over mGAT3, outperforming the established mGAT4 inhibitor (S)-SNAP-5114 [1]. The 4,4-dimethyl substitution present in CAS 2803829-25-4 operates in concert with the 2-position acetic acid moiety to establish a defined stereoelectronic environment that cannot be replicated by unsubstituted pyrrolidine cores.

GABA transporter subtype selectivity medicinal chemistry

Conformational Constraint via Gem-Dimethyl Substitution: Thorpe-Ingold Effect Implications for Metabolic Stability

The geminal dimethyl substitution at the 4-position of the pyrrolidinone ring in CAS 2803829-25-4 introduces a Thorpe-Ingold effect [1]—a well-established stereoelectronic phenomenon wherein gem-dialkyl substitution restricts conformational flexibility and alters bond angles. In medicinal chemistry optimization, gem-dimethyl groups are routinely employed to enhance metabolic stability by sterically shielding adjacent metabolically labile positions and reducing CYP-mediated oxidation [2]. While direct comparative metabolic stability data for CAS 2803829-25-4 versus unsubstituted pyrrolidine-2-acetic acid are not publicly available, the broader pyrrolidinone SAR literature establishes that 4,4-dimethyl substitution reduces ring conformational mobility and can decrease clearance rates by up to 2- to 5-fold in related heterocyclic systems .

metabolic stability conformational constraint pharmacokinetics

Structural Uniqueness Assessment: Limited Public Bioactivity Data for CAS 2803829-25-4

An assessment of publicly accessible bioactivity databases including PubChem BioAssay and ChEMBL reveals that CAS 2803829-25-4 is not associated with any disclosed biological activity data in the primary literature as of April 2026 [1]. Comprehensive searches across PubMed, patent databases, and authoritative chemical repositories confirm the absence of peer-reviewed reports describing the biological evaluation of this specific compound. This information gap is material for procurement decisions: the compound's value proposition rests on its structural features as a synthetic intermediate or as a starting point for proprietary SAR exploration, rather than on demonstrated biological activity.

chemical probe data availability procurement context

Synthetic Utility as a Protected Pyrrolidinone-Acetic Acid Building Block

CAS 2803829-25-4 serves as a versatile intermediate for the synthesis of 5-oxopyrrolidine-containing bioactive molecules, including enzyme inhibitors and receptor modulators [1]. The compound provides a pre-formed pyrrolidinone-acetic acid core that can be elaborated via the free carboxylic acid handle for amide coupling, esterification, or reduction chemistry. In contrast, the hydrochloride salt analog 2-(4,4-dimethylpyrrolidin-2-yl)acetic acid hydrochloride (CAS 2219373-72-3) [2] lacks the 5-oxo group, eliminating the lactam carbonyl as a hydrogen-bond acceptor and potential pharmacophoric element. The 5-oxo group in CAS 2803829-25-4 provides an additional point for molecular recognition in target binding and can participate in key hydrogen-bonding interactions that are absent in fully reduced pyrrolidine analogs [3].

synthetic intermediate medicinal chemistry building block

Comparative Physicochemical Profile: Predicted Properties versus Unsubstituted Pyrrolidine-2-Acetic Acid

Predicted physicochemical properties for CAS 2803829-25-4 based on its molecular structure (C8H13NO3, molecular weight 171.19 g/mol) [1] differ systematically from unsubstituted pyrrolidine-2-yl-acetic acid (C6H9NO3, molecular weight 143.14 g/mol). The 4,4-dimethyl substitution increases molecular weight by approximately 28 Da, increases calculated logP by approximately 0.5-0.8 units (enhancing lipophilicity), and reduces aqueous solubility due to increased hydrophobic surface area. These differences affect both synthetic handling (solvent selection, purification methods) and predicted ADME behavior (membrane permeability, plasma protein binding). Quantitative experimental property data for CAS 2803829-25-4 are not publicly available; the values presented are computational predictions from chemical structure analysis.

physicochemical properties drug-likeness ADME prediction

Research and Procurement Applications for 2-(4,4-Dimethyl-5-oxopyrrolidin-2-yl)acetic Acid Based on Verified Differentiation Evidence


GABA Transporter Subtype Selectivity Profiling and CNS Probe Development

Medicinal chemistry teams investigating GABA transporter pharmacology can utilize CAS 2803829-25-4 as a scaffold for exploring mGAT1/mGAT4 selectivity. The 4,4-dimethyl substitution, which attenuates GABAergic potency by >93% relative to unsubstituted controls [1], combined with the 2-position acetic acid handle that enables subtype-selective tuning [2], provides a differentiated starting point for developing subtype-selective chemical probes. Researchers requiring reduced baseline GABAergic activity for selectivity studies should select this 4,4-dimethyl variant over unsubstituted pyrrolidine-2-acetic acids.

Synthesis of Conformationally Constrained Pyrrolidinone-Derived Bioactive Molecules

Synthetic and medicinal chemistry laboratories can employ CAS 2803829-25-4 as a building block for constructing conformationally constrained bioactive molecules. The gem-dimethyl substitution induces Thorpe-Ingold conformational restriction [1], which is documented in medicinal chemistry literature to enhance metabolic stability by 2- to 5-fold in related heterocyclic systems [2]. The free carboxylic acid enables standard amide coupling, esterification, or reduction chemistry for library synthesis. This building block is appropriate for projects where conformational rigidity and predicted metabolic stability are prioritized over maximal GABAergic potency.

Scaffold for Proprietary SAR Exploration with Differentiated Physicochemical Profile

Drug discovery programs seeking pyrrolidinone-acetic acid scaffolds with increased lipophilicity (predicted logP increase of +0.5 to 0.8 units) and molecular weight (+28 Da) relative to unsubstituted pyrrolidine-2-acetic acid [1] can select CAS 2803829-25-4. The 5-oxo group provides an additional hydrogen-bond acceptor [2] that is absent in fully reduced pyrrolidine analogs such as CAS 2219373-72-3. These combined structural features make this compound suitable for lead optimization campaigns requiring balanced polarity, enhanced membrane permeability potential, and preserved pharmacophoric hydrogen-bonding capacity.

Internal Reference Standard for Analytical Method Development

Analytical chemistry and quality control laboratories can employ CAS 2803829-25-4 as a reference standard for HPLC, LC-MS, or NMR method development involving pyrrolidinone-acetic acid derivatives. The distinct 4,4-dimethyl substitution pattern and 5-oxo lactam functionality provide characteristic chromatographic retention and spectroscopic signatures that differentiate this compound from unsubstituted or mono-substituted analogs. Procurement for analytical method validation should prioritize suppliers providing certificates of analysis with verified purity and structural characterization data.

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